molecular formula C17H26 B14365394 1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene CAS No. 93993-37-4

1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14365394
CAS No.: 93993-37-4
M. Wt: 230.4 g/mol
InChI Key: HSTKYBGUKXSAJU-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of tetralins. Tetralins are a group of hydrogenated naphthalenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes four methyl groups and one isopropyl group attached to a tetrahydronaphthalene core. It is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,1,4,4-tetramethyl-6-(propan-2-yl)-naphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the catalyst facilitates the addition of hydrogen atoms to the naphthalene ring, resulting in the formation of the tetrahydronaphthalene structure.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with hydrogenation facilities. The process involves the continuous feeding of the naphthalene derivative and hydrogen gas into the reactor, where the catalytic hydrogenation takes place. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromic acid in acetone.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid mixture).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:

    1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the isopropyl group, resulting in different chemical and physical properties.

    1,1,4,4-Tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene: Contains an ethyl group instead of an isopropyl group, leading to variations in reactivity and applications.

    1,1,4,4-Tetramethyl-6-(methyl)-1,2,3,4-tetrahydronaphthalene: Has a methyl group instead of an isopropyl group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,1,4,4-tetramethyl-6-propan-2-yl-2,3-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26/c1-12(2)13-7-8-14-15(11-13)17(5,6)10-9-16(14,3)4/h7-8,11-12H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTKYBGUKXSAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280558
Record name 1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93993-37-4
Record name NSC17421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,4,4-Tetramethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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